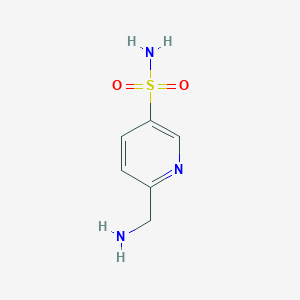

6-(Aminomethyl)pyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

6-(aminomethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,3,7H2,(H2,8,10,11) |

InChI Key |

PSJFYNUZMOOKFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)CN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aminomethyl Pyridine 3 Sulfonamide

Strategies for the Preparation of Pyridine-3-sulfonyl Chloride Precursors

The cornerstone of synthesizing 6-(aminomethyl)pyridine-3-sulfonamide is the preparation of a suitably functionalized pyridine-3-sulfonyl chloride. This electrophilic intermediate is crucial for the formation of the sulfonamide group.

Synthesis and Optimization of 6-Aminopyridine-3-sulfonyl Chloride

A significant precursor for the target molecule is 6-aminopyridine-3-sulfonyl chloride. A common synthetic route to this compound begins with the sulfonation of 2-aminopyridine. This reaction is typically carried out using concentrated sulfuric acid, often with the addition of a catalyst such as aluminum powder, at elevated temperatures (around 210°C). The resulting 6-aminopyridine-3-sulfonic acid is then converted to the corresponding sulfonyl chloride. organic-chemistry.org

The chlorination of 6-aminopyridine-3-sulfonic acid is a critical step. A standard method involves reacting the sulfonic acid with a mixture of phosphorus pentachloride (PCl5) and a few drops of phosphorus oxychloride (POCl3). The reaction mixture is refluxed at approximately 130°C for several hours. After cooling, the product is isolated by pouring the reaction mixture onto crushed ice, followed by filtration and washing. organic-chemistry.org

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminopyridine | Concentrated H2SO4, Al powder, 210°C | 6-Aminopyridine-3-sulfonic acid |

| 2 | 6-Aminopyridine-3-sulfonic acid | PCl5, POCl3, 130°C, reflux | 6-Aminopyridine-3-sulfonyl chloride |

Regioselective Functionalization of Pyridine (B92270) Ring Systems

Achieving the desired substitution pattern on the pyridine ring is a key challenge in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring dictate the positions most susceptible to electrophilic and nucleophilic attack. Direct sulfonation of pyridine itself is often difficult and can lead to a mixture of isomers. Therefore, the use of pre-functionalized pyridines, such as aminopyridines, is a common strategy to direct the regioselectivity of the sulfonation reaction. The amino group in 2-aminopyridine, for instance, directs the incoming sulfonic acid group to the 3- and 5-positions. Subsequent separation of these isomers is often necessary.

Approaches for the Introduction of the Aminomethyl Moiety

Once the pyridine-3-sulfonamide (B1584339) core is established, the next critical step is the introduction of the aminomethyl group at the 6-position. Several synthetic strategies can be employed to achieve this transformation.

One common approach involves the conversion of a precursor functional group at the 6-position. For instance, a 6-cyano group can be reduced to an aminomethyl group. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon.

Another strategy involves the Gabriel synthesis, where a 6-(halomethyl)pyridine derivative, such as 6-(bromomethyl)pyridine-3-sulfonamide, is reacted with potassium phthalimide (B116566). The resulting phthalimide derivative is then cleaved, typically by treatment with hydrazine, to yield the primary amine.

Reductive amination of a 6-formylpyridine-3-sulfonamide precursor is another viable route. This method involves the reaction of the aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride, to form the aminomethyl group.

Direct and Indirect Synthetic Pathways to this compound

The synthesis of this compound can be approached through both direct and indirect pathways.

Indirect Pathways: These routes typically involve the early introduction of the sulfonamide group, followed by the manipulation of a functional group at the 6-position to install the aminomethyl moiety. An example of an indirect pathway would be:

Sulfonation: Synthesis of 6-aminopyridine-3-sulfonic acid from 2-aminopyridine.

Chlorination: Conversion to 6-aminopyridine-3-sulfonyl chloride.

Sulfonamide Formation: Reaction with ammonia to form 6-aminopyridine-3-sulfonamide.

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the 6-amino group to a cyano group via a diazonium salt intermediate. organic-chemistry.org

Reduction: Reduction of the 6-cyano group to the 6-aminomethyl group.

Direct Pathways: These strategies aim to construct the molecule with the aminomethyl group (or a protected precursor) already in place before the formation of the sulfonamide. A hypothetical direct pathway might involve:

Synthesis of a Precursor: Preparation of a pyridine derivative with a protected aminomethyl group at the 6-position and a suitable leaving group (e.g., a halogen) at the 3-position.

Introduction of the Sulfur Moiety: Reaction with a sulfite (B76179) source to introduce the sulfonic acid group.

Chlorination and Amination: Conversion of the sulfonic acid to the sulfonyl chloride, followed by reaction with ammonia to form the sulfonamide.

Deprotection: Removal of the protecting group from the aminomethyl moiety.

Advanced Catalytic Systems and Reaction Conditions in Synthesis

Modern organic synthesis increasingly relies on the use of advanced catalytic systems to improve efficiency, selectivity, and sustainability.

Investigation of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Analogous Pyridine-Sulfonamide Construction

While not a direct synthesis of this compound, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction represents a powerful tool for the construction of more complex pyridine-sulfonamide analogues. This "click chemistry" reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring.

In the context of pyridine-sulfonamide synthesis, this methodology could be employed by preparing a pyridine-sulfonamide scaffold bearing either an azide or an alkyne functionality. For example, a 6-(azidomethyl)pyridine-3-sulfonamide could be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate a library of triazole-containing pyridine-sulfonamide derivatives.

The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Various copper sources can be used, including Cu(I) salts or in situ reduction of Cu(II) salts.

| Catalyst System | Reactants | Product Type |

| Copper(I) | Pyridine-sulfonamide-azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole linked pyridine-sulfonamide |

| Copper(I) | Pyridine-sulfonamide-alkyne + Organic Azide | 1,4-disubstituted 1,2,3-triazole linked pyridine-sulfonamide |

This strategy offers a modular approach to rapidly diversify the pyridine-sulfonamide core, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Green Chemistry Principles and Sustainable Synthetic Approaches in Aminomethyl-Pyridinesulfonamide Production

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies for this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Key Green Chemistry Principles and Their Application:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve selecting reactions that proceed with high efficiency and minimize the formation of byproducts.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, in the sulfonamide formation step, conducting the reaction in an aqueous medium can be a greener alternative to using chlorinated organic solvents.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste. For example, in the reduction of a nitro group or a cyano group, catalytic hydrogenation using catalysts like palladium on carbon is a greener approach compared to using stoichiometric reducing agents like tin(II) chloride.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient method for certain steps.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved by optimizing reaction conditions to maximize yield and minimize byproduct formation.

Sustainable Synthetic Approaches:

Recent research in the synthesis of sulfonamides and related heterocyclic compounds has highlighted several sustainable strategies. One-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, can significantly reduce solvent usage, reaction time, and waste generation. The use of biocatalysts, such as enzymes, can also offer a highly selective and environmentally benign route for certain synthetic steps.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Prioritizing addition and rearrangement reactions over substitution and elimination reactions to maximize the incorporation of starting material atoms into the final product. |

| Safer Solvents | Utilizing water, ethanol, or supercritical CO2 as reaction media instead of chlorinated solvents like dichloromethane (B109758) or chloroform. |

| Catalysis | Employing heterogeneous catalysts for ease of separation and recycling in hydrogenation or oxidation steps. |

| Energy Efficiency | Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption compared to conventional heating. |

| Waste Prevention | Optimizing reaction stoichiometry and conditions to minimize the formation of side products and the need for extensive purification. |

Optimization of Reaction Yields and Purity for Synthetic Intermediates and the Target Compound

Optimizing reaction yields and ensuring high purity of both the synthetic intermediates and the final this compound is paramount for an efficient and economically viable manufacturing process. This involves a systematic study of various reaction parameters.

Key Optimization Parameters:

Reaction Temperature: Temperature can significantly influence reaction rates and selectivity. A thorough investigation is needed to find the optimal temperature that maximizes the yield of the desired product while minimizing the formation of impurities.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point at which the maximum yield is achieved and to avoid the formation of degradation products from prolonged reaction times.

Concentration of Reactants: The stoichiometry of the reactants can affect the reaction outcome. Varying the molar ratios of the starting materials can help in identifying the optimal conditions for complete conversion and high yield.

Choice of Catalyst and Solvent: The nature of the catalyst and the solvent system can have a profound impact on the reaction. Screening different catalysts and solvents is often necessary to find the most effective combination for a particular transformation.

pH Control: For reactions involving acidic or basic intermediates or reagents, maintaining the optimal pH is crucial for maximizing the yield and preventing unwanted side reactions.

Purification of Intermediates and Final Product:

Each intermediate in the synthetic pathway must be purified to ensure that impurities are not carried over to the next step, which could affect the subsequent reaction and the purity of the final product. Common purification techniques include:

Crystallization: This is an effective method for purifying solid compounds. The choice of solvent for crystallization is critical to obtain high purity and good recovery.

Chromatography: Column chromatography is a widely used technique for separating and purifying compounds from a mixture. Different types of chromatography, such as flash chromatography or preparative HPLC, can be employed depending on the scale and the nature of the compounds.

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases.

The purity of the final this compound is typically assessed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may lead to side reactions and lower purity. | Conduct experiments at various temperatures to identify the optimal balance between reaction rate and selectivity. |

| Catalyst Loading | The amount of catalyst can influence the reaction rate and cost. | Perform a catalyst loading study to determine the minimum amount of catalyst required for efficient conversion. |

| Solvent Polarity | Can affect the solubility of reactants and the stability of intermediates. | Screen a range of solvents with varying polarities to find the one that gives the best yield and purity. |

| Purification Method | The choice of purification technique impacts the final purity and overall process yield. | Evaluate different purification methods (e.g., crystallization vs. chromatography) for efficiency and scalability. |

Chemical Reactivity and Derivatization Strategies of 6 Aminomethyl Pyridine 3 Sulfonamide

Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key pharmacophore in many therapeutic agents. researchgate.net Its chemical behavior is characterized by the acidic nature of the sulfonamide proton and the general stability of the sulfonyl group.

The nitrogen atom of the sulfonamide in 6-(aminomethyl)pyridine-3-sulfonamide is nucleophilic and can undergo reactions with various electrophiles, primarily alkylating and acylating agents. The proton on the sulfonamide nitrogen is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate a more potent nucleophile, the sulfonamidate anion.

N-Alkylation: This process involves the introduction of an alkyl group onto the sulfonamide nitrogen. It is a valuable tool in organic synthesis for transforming primary and secondary sulfonamides into more complex structures. researchgate.net The reaction typically proceeds by deprotonation of the sulfonamide followed by nucleophilic attack on an alkyl halide. Self-limiting alkylation of related N-aminopyridinium salts has been demonstrated as a method for selective synthesis, a principle that can be extended to sulfonamides to avoid overalkylation. chemrxiv.org

Table 1: Representative N-Alkylation Reactions of the Sulfonamide Moiety

| Reactant (R-X) | Product | Reaction Conditions |

| Methyl iodide (CH₃I) | 6-(Aminomethyl)-N-methylpyridine-3-sulfonamide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) |

| Benzyl bromide (BnBr) | 6-(Aminomethyl)-N-benzylpyridine-3-sulfonamide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) |

| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Ethyl 2-((6-(aminomethyl)pyridin-3-yl)sulfonylamino)acetate | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) |

N-Acylation: The sulfonamide nitrogen can also be acylated using reagents like acyl chlorides or N-acylbenzotriazoles to form N-acylsulfonamides. researchgate.net These derivatives are of interest due to their presence in various biologically active molecules. The reaction often requires a base to facilitate the nucleophilic attack of the sulfonamide nitrogen on the acylating agent.

Table 2: Representative N-Acylation Reactions of the Sulfonamide Moiety

| Reactant (R-COCl) | Product | Reaction Conditions |

| Acetyl chloride (CH₃COCl) | N-((6-(Aminomethyl)pyridin-3-yl)sulfonyl)acetamide | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM) |

| Benzoyl chloride (PhCOCl) | N-((6-(Aminomethyl)pyridin-3-yl)sulfonyl)benzamide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) |

| 4-Nitrobenzoyl chloride | N-((6-(Aminomethyl)pyridin-3-yl)sulfonyl)-4-nitrobenzamide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) |

The sulfur-oxygen bonds of the sulfonyl group (-SO₂-) are highly stable, making this moiety robust and generally unreactive under common synthetic conditions. This stability is a key reason for the prevalence of sulfonamides in drug molecules, where the sulfonyl group often acts as a rigid and hydrolytically stable linker or a hydrogen bond acceptor. nih.gov

Direct chemical transformations of the sulfonyl group itself, such as reduction or displacement, are challenging and typically require harsh reagents and conditions that may not be compatible with the rest of the molecule. For instance, reductive cleavage of the C-S bond is possible but often involves potent reducing agents. Therefore, in the context of derivatization, the sulfonyl group is more commonly retained as a core structural element rather than being a site for chemical modification. The synthesis of sulfonamides is most often achieved by reacting a sulfonyl chloride with an amine, highlighting that the key reactivity is centered on the sulfonyl chloride precursor rather than the resulting sulfonamide. cbijournal.com

Chemical Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group (-CH₂NH₂) is a versatile functional handle, serving as a potent nucleophile and a precursor for a wide array of functional groups.

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or imines (-N=CH-). This reaction is typically carried out under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. nih.govmdpi.com Schiff bases are important intermediates in organic synthesis and are found in many biologically active compounds. nih.govmdpi.com The formation of the imine bond can be a crucial step in the synthesis of more complex heterocyclic systems. mdpi.com

Table 3: Formation of Schiff Bases from this compound

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | 6-(((Benzylidene)amino)methyl)pyridine-3-sulfonamide |

| 4-Hydroxybenzaldehyde | 6-((((4-Hydroxyphenyl)methylene)amino)methyl)pyridine-3-sulfonamide |

| Acetone | 6-(((Propan-2-ylidene)amino)methyl)pyridine-3-sulfonamide |

| Salicylaldehyde | 2-(((6-(Sulfamoyl)pyridin-2-yl)methylimino)methyl)phenol |

The nucleophilic primary amine is readily converted into amide and carbamate (B1207046) derivatives, which are fundamental linkages in medicinal chemistry.

Amide Formation: Amides can be synthesized by reacting the aminomethyl group with carboxylic acids or their activated derivatives. Common methods include reaction with acyl chlorides in the presence of a base, or direct coupling with carboxylic acids using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂). researchgate.netrsc.org These reactions are generally high-yielding and tolerant of a wide range of functional groups. mdpi.com

Table 4: Representative Amide Formation Reactions

| Acylating Agent | Coupling Agent/Base | Amide Product |

| Acetic anhydride | Pyridine | N-((6-(Sulfamoyl)pyridin-2-yl)methyl)acetamide |

| Benzoic acid | DCC, DMAP | N-((6-(Sulfamoyl)pyridin-2-yl)methyl)benzamide |

| Phenylacetyl chloride | Triethylamine | 2-Phenyl-N-((6-(sulfamoyl)pyridin-2-yl)methyl)acetamide |

Carbamate Formation: Carbamates, often used as protecting groups for amines or as stable bioisosteres of amides, can be formed from the aminomethyl group. acs.org This is typically achieved through reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base, or with reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the synthesis of Boc-protected amines. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 5: Representative Carbamate Formation Reactions

| Reagent | Base | Carbamate Product |

| Ethyl chloroformate | Triethylamine | Ethyl ((6-(sulfamoyl)pyridin-2-yl)methyl)carbamate |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Tert-butyl ((6-(sulfamoyl)pyridin-2-yl)methyl)carbamate |

| Phenyl isocyanate | - | 1-Phenyl-3-((6-(sulfamoyl)pyridin-2-yl)methyl)urea |

Beyond amide and imine formation, the nucleophilic character of the aminomethyl group is exploited in a variety of carbon-nitrogen and carbon-heteroatom bond-forming reactions. Its reactivity is central to the construction of more elaborate molecular architectures.

The aminomethylpyridine moiety can act as a potent nucleophile in cyclocondensation reactions. For example, it can react with electrophilically activated nitroalkanes in the presence of polyphosphoric acid to yield highly important imidazo[1,5-a]pyridines. beilstein-journals.org This transformation involves an initial nucleophilic attack by the amine, followed by an intramolecular cyclization involving the pyridine ring.

Furthermore, the primary amine can participate in nucleophilic addition reactions to activated alkenes (Michael addition) or undergo ring-opening reactions with strained heterocycles like epoxides and aziridines. These reactions provide straightforward routes to β-amino alcohols and 1,2-diamines, respectively, which are valuable building blocks in synthesis. The pyridine nitrogen can also play a role in assisting reactions, for instance by acting as an intramolecular proton shuttle to facilitate additions to imines. nih.gov

Table 6: Synthetic Utility of the Aminomethyl Group

| Electrophile/Reaction Type | Product Class |

| Activated Nitroalkanes | Imidazo[1,5-a]pyridines |

| Epoxides (e.g., Styrene oxide) | β-Amino alcohols |

| α,β-Unsaturated Esters (e.g., Methyl acrylate) | β-Amino esters |

| Alkyl Halides (Alkylation) | Secondary/Tertiary Amines |

Transformations of the Pyridine Ring System in this compound

The pyridine ring of this compound possesses a unique electronic character due to the presence of both an electron-donating aminomethyl group and an electron-withdrawing sulfonamide group, in addition to the inherent electron-deficient nature of the nitrogen heterocycle. This substitution pattern dictates its reactivity towards various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orgresearchgate.net Reactions typically require harsh conditions and proceed with substitution at the C-3 and C-5 positions (meta to the nitrogen), as the intermediates for C-2, C-4, and C-6 attack are significantly destabilized by placing a positive charge adjacent to the positively polarized nitrogen atom. quimicaorganica.org

In this compound, the ring is further deactivated by the strongly electron-withdrawing sulfonamide group (-SO₂NH₂) at the C-3 position. This group also directs incoming electrophiles to the meta position (C-5). Conversely, the aminomethyl group (-CH₂NH₂) at C-6 is an activating group that directs ortho and para. However, the deactivating effects of the ring nitrogen and the sulfonamide group are generally overpowering.

Therefore, electrophilic substitution on this compound is predicted to be challenging. If forced under vigorous conditions (e.g., high temperature, strong acids), substitution would most likely occur at the C-5 position, which is meta to both the ring nitrogen and the sulfonamide group.

| Predicted SEAr on this compound | |

| Directing Groups | - Ring Nitrogen (meta-directing, deactivating)- 3-Sulfonamide (meta-directing, strongly deactivating)- 6-Aminomethyl (ortho, para-directing, activating) |

| Overall Reactivity | Strongly deactivated |

| Predicted Major Product | 5-substituted-6-(aminomethyl)pyridine-3-sulfonamide |

| Required Conditions | Harsh (e.g., high temperature, strong acid) |

This table outlines the predicted outcome of electrophilic aromatic substitution based on the electronic properties of the substituents and the pyridine ring.

Computational studies on pyridine derivatives have confirmed that in the strongly acidic media required for many SEAr reactions (like nitration), the pyridine nitrogen is protonated. rsc.org This further deactivates the ring, making substitution even more difficult. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com However, these reactions typically require a good leaving group, such as a halide, at the substitution site.

The parent compound, this compound, does not possess a suitable leaving group on the pyridine nucleus. Therefore, it is not expected to undergo direct nucleophilic aromatic substitution on the ring.

However, derivatives of this compound, such as 2-halo- or 4-halo-6-(aminomethyl)pyridine-3-sulfonamide, would be excellent candidates for SNAr. Studies on related structures, like 4-chloropyridine-3-sulfonamide, have shown their susceptibility to nucleophilic attack, allowing for the introduction of a wide array of substituents. nih.gov In such a hypothetical derivative, a nucleophile would readily displace the halide at the C-2 or C-4 position.

A classic example of nucleophilic substitution on an unsubstituted pyridine is the Chichibabin reaction, which typically uses sodium amide (NaNH₂) to introduce an amino group at the C-2 position, with the expulsion of a hydride ion. youtube.com Applying these conditions to this compound would likely be complicated by the presence of the acidic sulfonamide protons and the existing aminomethyl group.

Reductive Modifications of the Pyridine Ring

The pyridine ring can be fully reduced (hydrogenated) to the corresponding saturated piperidine (B6355638) ring. This transformation is of significant interest in medicinal chemistry, as piperidines are prevalent structural motifs in pharmaceuticals. rsc.org The hydrogenation of pyridines can be achieved using various catalytic systems, though the reaction can be challenging and often requires specific conditions to overcome the aromatic stability of the ring. rsc.orgresearchgate.net

For this compound, the goal would be the selective reduction of the pyridine ring without affecting the aminomethyl and sulfonamide functional groups. Heterogeneous catalysts are commonly employed for this purpose.

Catalytic Hydrogenation:

The catalytic hydrogenation of substituted pyridines to piperidines has been extensively studied. researchgate.net Catalysts based on platinum, palladium, rhodium, and ruthenium are effective, often under hydrogen pressure and sometimes in acidic media to facilitate the reduction of the electron-deficient ring. researchgate.netresearchgate.net

Recent research has highlighted the use of Rh₂O₃ as a stable, commercially available catalyst for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Another effective method involves using platinum(IV) oxide (PtO₂, Adams' catalyst) in a protic solvent like glacial acetic acid under moderate hydrogen pressure (50-70 bar). researchgate.net

The table below summarizes conditions used for the hydrogenation of various substituted pyridines, which could be adapted for the reduction of this compound.

| Catalyst | Substrate Type | Solvent | Conditions | Yield | Reference |

| Rh₂O₃ | Functionalized Pyridines | TFE | 5 bar H₂, 40 °C | High | rsc.org |

| PtO₂ (Adams' catalyst) | Substituted Pyridines | Acetic Acid | 50-70 bar H₂, RT | High | researchgate.net |

| Pd/C | Oxazolidinone-substituted Pyridines | Dioxane/H₂O | 50 bar H₂ | High | nih.gov |

| SmI₂/H₂O | Pyridine | THF | Room Temperature | Excellent | clockss.org |

This table presents various catalytic systems and conditions reported for the hydrogenation of substituted pyridine rings to piperidines.

The choice of catalyst and conditions is crucial to avoid side reactions. For instance, some catalysts might promote hydrogenolysis of the C-N bond in the aminomethyl group, although this is generally less common than ring reduction. The use of samarium diiodide (SmI₂) in the presence of water has also been reported as a method for the rapid reduction of pyridine to piperidine at room temperature. clockss.org

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. bibliomed.orgnih.gov The structure of this compound, featuring a primary amine, a sulfonamide, and a pyridine scaffold, makes it a potentially valuable building block in various MCRs.

The primary amine of the aminomethyl group is the most likely point of entry for this molecule into common MCRs. This functionality can act as the amine component in isocyanide-based MCRs like the Ugi and Passerini reactions, or in other condensation reactions.

Potential MCR Applications:

Ugi Four-Component Reaction (U-4CR): The U-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. This compound could serve as the amine component, leading to the rapid synthesis of complex molecules incorporating the pyridine-3-sulfonamide (B1584339) scaffold.

Groebke-Blackburn-Bienaymé Reaction (GBB-3CR): This is a three-component reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle to form fused imidazo-heterocycles. While the target molecule itself is not an amidine, its primary amine could potentially participate in other three-component reactions that lead to diverse heterocyclic systems. longdom.org

Synthesis of Substituted Pyridines: While many MCRs are designed to form pyridine rings, the amine functionality of this compound could be used in reactions that build other heterocyclic structures onto the existing pyridine framework. tandfonline.comrsc.org

While specific examples of MCRs utilizing this compound are not extensively documented, the reactivity of its functional groups is well-established. The primary amine allows it to function as a key synthon, enabling the generation of diverse chemical libraries where the pyridine-3-sulfonamide moiety can be explored for its potential biological or material properties. Research into MCRs involving sulfonamides has shown their utility in creating novel conjugates and bioactive molecules. acs.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Aminomethyl Pyridine 3 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 6-(aminomethyl)pyridine-3-sulfonamide. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons. The pyridine (B92270) ring protons are found in the aromatic region, typically deshielded due to the ring current effect. The electron-withdrawing sulfonamide group and the nitrogen atom within the ring significantly influence their chemical shifts.

The proton on C2, being situated between two nitrogen atoms (in the ring and the sulfonamide linkage), is expected to be the most deshielded. The protons on C4 and C5 will exhibit chemical shifts and coupling patterns characteristic of their positions relative to the substituents. The aminomethyl protons (-CH₂NH₂) typically appear as a singlet further upfield from the aromatic signals.

Protons attached to nitrogen atoms, such as those of the sulfonamide (-SO₂NH₂) and the primary amine (-NH₂), often exhibit broader signals. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature. These protons can undergo chemical exchange with solvent protons (especially in protic solvents like D₂O or DMSO-d₆), which can lead to signal broadening or even disappearance. libretexts.orgresearchgate.net This exchange phenomenon is a diagnostic feature for identifying labile protons. For instance, adding a drop of D₂O to the NMR sample would cause the NH and NH₂ proton signals to disappear, confirming their assignment.

Expected ¹H NMR Data for this compound Data is predicted based on analogous structures and general chemical shift principles.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.8 - 9.0 | d (doublet) | J ≈ 2.0-2.5 Hz |

| H-4 (Pyridine) | ~8.1 - 8.3 | dd (doublet of doublets) | J ≈ 8.0-8.5 Hz, J ≈ 2.0-2.5 Hz |

| H-5 (Pyridine) | ~7.5 - 7.7 | d (doublet) | J ≈ 8.0-8.5 Hz |

| -CH₂- (Aminomethyl) | ~3.9 - 4.1 | s (singlet) | N/A |

| -SO₂NH₂ (Sulfonamide) | ~7.2 - 7.5 (variable) | s (broad singlet) | N/A (exchangeable) |

| -NH₂ (Amine) | ~2.0 - 3.0 (variable) | s (broad singlet) | N/A (exchangeable) |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. Given the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts of the pyridine ring carbons are spread over a range, influenced by the nitrogen atom and the substituents. Aromatic carbons generally appear in the 110-160 ppm region. rsc.org The carbon atom attached to the sulfonamide group (C3) and the one adjacent to the ring nitrogen (C2) are expected to be significantly deshielded. The aminomethyl carbon (-CH₂) will appear at a much higher field, typically in the 40-50 ppm range.

Expected ¹³C NMR Data for this compound Data is predicted based on analogous structures and general chemical shift principles.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-6 (Pyridine) | ~158 - 162 |

| C-2 (Pyridine) | ~150 - 154 |

| C-4 (Pyridine) | ~135 - 139 |

| C-3 (Pyridine) | ~130 - 134 |

| C-5 (Pyridine) | ~120 - 124 |

| -CH₂- (Aminomethyl) | ~45 - 50 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacency. A weaker, long-range coupling might be observed between H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This experiment is crucial for definitively assigning each carbon signal by linking it to its known proton signal. For example, the proton signal at ~7.5-7.7 ppm would show a correlation to the carbon signal at ~120-124 ppm, assigning them both to the C5/H-5 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular fragments. Key expected correlations would include:

The aminomethyl protons (-CH₂) to the C-6 and C-5 carbons of the pyridine ring.

The H-2 proton to the C-3, C-4, and C-6 carbons.

The H-4 proton to the C-2, C-3, and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A NOESY spectrum could reveal spatial proximity between the aminomethyl (-CH₂) protons and the H-5 proton of the pyridine ring, helping to define the preferred orientation of the aminomethyl group relative to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz The spectrum of this compound would display characteristic absorption bands for its key functional groups.

The sulfonamide group gives rise to two very strong and distinct stretching vibrations for the S=O bond. rsc.org The primary amine (-NH₂) group will show characteristic N-H stretching bands. The aromatic pyridine ring will have C-H stretching vibrations typically above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. pw.edu.pltu.edu.iq

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium (often two bands) |

| N-H Stretch | Sulfonamide (-SO₂NH₂) | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | 1350 - 1310 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | 1165 - 1140 | Strong |

| Aromatic C=C, C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |

| S-N Stretch | Sulfonamide (-SO₂NH₂) | 920 - 890 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass of the parent ion, allowing for the determination of its elemental formula. researchgate.net For this compound (C₆H₉N₃O₂S), the expected exact mass can be calculated with high accuracy, which serves as a powerful confirmation of the compound's identity.

In addition to molecular weight, tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, offering structural clues. Sulfonamides exhibit characteristic fragmentation pathways. nih.govresearchgate.net Common fragmentation for this molecule would likely involve:

Cleavage of the C-S bond, separating the pyridine ring from the sulfonamide group.

Cleavage of the S-N bond.

Loss of SO₂ from fragment ions.

A characteristic fragmentation of the pyridine ring, often involving the loss of HCN.

Predicted HRMS Fragmentation for this compound

| Ion | Formula | Description | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₀N₃O₂S]⁺ | Protonated Molecular Ion | 188.0494 |

| [M-NH₂]⁺ | [C₆H₈N₂O₂S]⁺ | Loss of the sulfonamide amine | 172.0334 |

| [M-SO₂NH₂]⁺ | [C₆H₉N₂]⁺ | Loss of the sulfonamide group | 109.0766 |

| [C₅H₅N-CH₂NH₂]⁺ | [C₆H₇N₂]⁺ | Pyridine-aminomethyl fragment | 107.0609 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum is characteristic of the conjugated systems within the molecule. The pyridine ring is an aromatic chromophore that undergoes π→π* transitions. orientjchem.org The presence of the sulfonamide and aminomethyl substituents (auxochromes) can modify the energy of these transitions, causing shifts in the absorption maxima (λmax). An n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically as a lower intensity band at a longer wavelength. The analysis of the UV-Vis spectrum provides insight into the electronic structure and extent of conjugation within the molecule.

Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Description |

|---|---|---|---|

| π → π | Substituted Pyridine Ring | ~260 - 280 | High-intensity absorption due to the aromatic system. |

| n → π | N/O lone pairs | ~300 - 320 | Lower-intensity absorption involving non-bonding electrons. |

Crystallographic Analysis and Solid State Chemistry of 6 Aminomethyl Pyridine 3 Sulfonamide

Single Crystal X-ray Diffraction Studies: Molecular Geometry and Conformation in the Crystalline State

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgnih.gov For 6-(aminomethyl)pyridine-3-sulfonamide, such a study would reveal its specific molecular geometry and preferred conformation in the solid state.

The molecular geometry is dictated by the hybridization of its constituent atoms. The pyridine (B92270) ring would be an essentially planar, aromatic hexagon. The sulfonamide group, -SO₂NH₂, is expected to have a tetrahedral geometry around the central sulfur atom. The aminomethyl group, -CH₂NH₂, features an sp³ hybridized carbon atom.

The C(pyridine)–S bond.

The S–N bond of the sulfonamide.

The C(pyridine)–C(aminomethyl) bond.

The C–N bond of the aminomethyl group.

In the crystalline state, the molecule would adopt a specific low-energy conformation that is stabilized by the optimization of intermolecular interactions within the crystal lattice. Studies on other sulfonamides have shown that different molecular conformations can be "frozen" in the solid state, sometimes leading to the formation of different crystal polymorphs. nih.govnih.gov The interplay between intramolecular steric constraints and intermolecular packing forces would ultimately determine the observed conformation.

Detailed Analysis of Intermolecular Interactions in Crystal Packing

The supramolecular assembly of this compound in the solid state would be governed by a combination of strong and weak intermolecular interactions. These non-covalent forces are crucial for understanding the crystal packing and the resulting physicochemical properties of the material. mdpi.com

Investigation of Classical and Non-Classical Hydrogen Bonding Networks (N-H…O, N-H…N, C-H…O)

The molecular structure of this compound is rich in hydrogen bond donors and acceptors, making hydrogen bonding the primary driving force for its crystal assembly. nih.gov Strong intermolecular hydrogen bonds are a defining feature of sulfonamide crystal structures. nih.gov

Classical Hydrogen Bonds: The primary amine (-CH₂NH₂) and the sulfonamide (-SO₂NH₂) groups are potent hydrogen bond donors. The sulfonyl oxygen atoms, the pyridine nitrogen atom, and the nitrogen atoms of the amino groups act as strong acceptors. This allows for a complex and robust network of N-H···O and N-H···N interactions, which are known to form predictable patterns or "synthons" that build up the crystal structure. mdpi.com For example, studies on related sulfonamides show that amino protons have a high propensity to form hydrogen bonds with sulfonyl oxygens. nih.gov

Non-Classical Hydrogen Bonds: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups of the pyridine ring as donors and the sulfonyl oxygen atoms as acceptors, would also likely play a role in stabilizing the crystal packing. researchgate.net

The potential hydrogen bonding sites are summarized in the table below.

| Donor Group | Acceptor Atom/Group | Potential Interaction Type |

| Sulfonamide N-H | Sulfonyl Oxygen (O=S=O) | N-H···O |

| Sulfonamide N-H | Pyridine Nitrogen | N-H···N |

| Sulfonamide N-H | Amino Nitrogen (-CH₂NH₂) | N-H···N |

| Amino N-H (-CH₂NH₂) | Sulfonyl Oxygen (O=S=O) | N-H···O |

| Amino N-H (-CH₂NH₂) | Pyridine Nitrogen | N-H···N |

| Amino N-H (-CH₂NH₂) | Amino Nitrogen (-CH₂NH₂) | N-H···N |

| Pyridine C-H | Sulfonyl Oxygen (O=S=O) | C-H···O |

Exploration of π-Stacking and Aromatic Stacking Interactions

The presence of the pyridine ring makes π-stacking an important secondary interaction for directing the supramolecular assembly. nih.govmdpi.com These interactions occur between the electron-rich π-systems of adjacent aromatic rings. nih.gov

In pyridine-containing structures, several stacking geometries are possible, including face-to-face (sandwich), parallel-displaced, and T-shaped arrangements. Theoretical and experimental studies have shown that for pyridine dimers, an antiparallel-displaced geometry is often the most energetically favorable arrangement. researchgate.net In the crystal structure of this compound, it is expected that these π-π interactions would work in concert with the dominant hydrogen-bonding network to guide the molecular packing, often resulting in layered or stacked arrangements of the aromatic rings. rsc.org The interplay between strong hydrogen bonds and weaker π-π interactions is a key element of crystal engineering with sulfonamides. nih.gov

Other Weak Non-Covalent Interactions Governing Supramolecular Assembly

Van der Waals forces: These ubiquitous attractive forces help to ensure efficient packing and maximize density in the crystal.

Dipole-dipole interactions: The highly polar sulfonamide group (-SO₂NH₂) creates a significant molecular dipole, and interactions between these dipoles on adjacent molecules would influence their relative orientation.

These weaker interactions, while less directional than hydrogen bonds, are collectively significant in determining the final, most stable supramolecular arrangement. researchgate.net

Polymorphism and Co-crystallization Studies of this compound

Given its structural features, this compound is a prime candidate for exhibiting polymorphism and for use in co-crystallization.

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.govmdpi.com Sulfonamides are a class of compounds well-known for exhibiting polymorphism. nih.gov This tendency arises from the molecule's conformational flexibility and the large number of possible hydrogen-bonding patterns. nih.gov Different crystallization conditions could favor different conformers or hydrogen-bonding networks, leading to polymorphs with distinct physical properties.

Co-crystallization: Co-crystals are crystalline structures containing two or more different molecular components in a stoichiometric ratio. The multiple functional groups in this compound make it an excellent candidate for forming co-crystals. google.com The basic pyridine and aminomethyl groups could form robust hydrogen bonds with acidic co-formers (e.g., carboxylic acids), while the sulfonamide group can interact with a variety of other functional groups, such as amides. researchgate.net Co-crystallization is a widely used strategy in the pharmaceutical industry to improve properties like solubility and stability.

Theoretical and Computational Chemistry Studies of 6 Aminomethyl Pyridine 3 Sulfonamide

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of molecules with a high degree of accuracy. These methods allow for a detailed examination of the electronic structure and its implications for molecular behavior.

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization using DFT, often with a basis set such as 6-311++G(d,p), calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For 6-(Aminomethyl)pyridine-3-sulfonamide, this process would reveal the spatial arrangement of the aminomethyl group and the sulfonamide group relative to the pyridine (B92270) ring.

Conformational analysis is crucial for flexible molecules like this compound, as rotation around single bonds can lead to different conformers with varying energies. By systematically rotating the bonds, such as the C-C bond of the aminomethyl group and the C-S bond of the sulfonamide group, a potential energy surface can be mapped out to identify the global minimum and other low-energy conformers. These studies are vital as the biological activity of a molecule is often dictated by its preferred conformation.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N1 | 1.34 | N1-C2-C3 | 123.5 |

| C3-S1 | 1.78 | C2-C3-S1 | 120.1 |

| S1-O1 | 1.45 | O1-S1-O2 | 119.8 |

| S1-N2 | 1.65 | C3-S1-N2 | 107.2 |

| C6-C7 | 1.51 | C5-C6-C7 | 121.3 |

| C7-N3 | 1.47 | C6-C7-N3 | 110.5 |

Note: These are representative theoretical values and would be determined with precision in a specific DFT study.

Vibrational Frequency Analysis and Potential Energy Distribution (PED) Calculations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies correspond to the different modes of vibration, such as stretching, bending, and torsional motions of the atoms.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific functional groups within the molecule. This allows for a detailed understanding of how different parts of the molecule contribute to each vibrational mode. For this compound, this would help in identifying the characteristic vibrational signatures of the pyridine ring, the aminomethyl group, and the sulfonamide group.

Table 2: Selected Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment (PED Contribution) |

|---|---|

| 3450 | N-H asymmetric stretch (Aminomethyl) |

| 3360 | N-H symmetric stretch (Aminomethyl) |

| 3080 | C-H stretch (Pyridine ring) |

| 1590 | C=C/C=N stretch (Pyridine ring) |

| 1340 | SO₂ asymmetric stretch (Sulfonamide) |

| 1160 | SO₂ symmetric stretch (Sulfonamide) |

| 850 | C-S stretch |

Note: These are representative theoretical values. Experimental validation is necessary for confirmation.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the pyridine nitrogen, while the LUMO may be distributed over the sulfonamide group and the pyridine ring. The analysis of these orbitals provides insights into the molecule's electrophilic and nucleophilic nature. mdpi.com

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. rsc.org

Natural Bond Orbital (NBO) Analysis to Elucidate Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, play a significant role in determining the molecule's stability and structure.

For this compound, NBO analysis could reveal intramolecular hydrogen bonding between the aminomethyl and sulfonamide groups, as well as charge transfer interactions between the pyridine ring and its substituents. This analysis helps in understanding the electronic delocalization and the nature of the chemical bonds within the molecule.

Table 4: Illustrative NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 (Pyridine) | σ*(C2-C3) | 5.2 |

| LP(1) O1 (Sulfonyl) | σ*(S1-C3) | 2.8 |

| σ(C6-H) | σ*(C7-N3) | 1.5 |

Note: LP denotes a lone pair and σ denotes an antibonding orbital. These are hypothetical values to illustrate the type of information obtained from NBO analysis.*

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, computational studies can provide valuable insights into its reactivity and potential metabolic pathways.

The functional groups present in this compound, namely the primary amine, the pyridine ring, and the sulfonamide, can participate in various chemical reactions. For instance, the aminomethyl group can act as a nucleophile, participating in reactions such as acylation or alkylation. The pyridine nitrogen can be protonated or act as a nucleophile. The sulfonamide group can undergo hydrolysis under certain conditions.

Computational studies can model these reactions by locating the transition state structures that connect the reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.

For example, a computational study could investigate the mechanism of N-acetylation of the aminomethyl group. This would involve modeling the approach of an acetylating agent, such as acetyl chloride, to the amine nitrogen, followed by the formation of a tetrahedral intermediate and subsequent departure of the leaving group. The geometry and energy of the transition state for this process would be calculated to understand the reaction kinetics. Similarly, the protonation of the pyridine nitrogen could be studied to determine its pKa value computationally.

These theoretical investigations are crucial for predicting the chemical behavior of this compound and can guide experimental studies on its synthesis, reactivity, and metabolism.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not present in the published scientific literature. MD simulations are powerful computational tools used to understand the dynamic nature of molecules, including their conformational changes over time and their interactions with surrounding solvent molecules. While such studies have been conducted on various other sulfonamide and pyridine-containing compounds, providing valuable insights into their behavior, similar detailed analyses for this compound have not been reported.

Therefore, a detailed discussion of its conformational dynamics, flexibility of the aminomethyl and sulfonamide groups, intramolecular hydrogen bonding patterns, and its behavior in an aqueous solution based on MD simulations cannot be provided at this time. The generation of specific data tables showing dihedral angle distributions, root-mean-square deviation (RMSD), or solvent interaction energies, which are standard outputs of MD simulations, is contingent on the availability of such a study.

While general principles of computational chemistry suggest that the molecule would exhibit flexibility around the C-C and C-S single bonds, allowing for various spatial arrangements of the aminomethyl and sulfonamide groups, specific quantitative data and dynamic behavior remain uninvestigated through molecular dynamics simulations. Future computational studies may shed light on these aspects of this compound's molecular behavior.

Coordination Chemistry and Ligand Design with 6 Aminomethyl Pyridine 3 Sulfonamide

6-(Aminomethyl)pyridine-3-sulfonamide as a Multidentate Ligand in Metal Coordination

There is no available research to confirm or describe the role of this compound as a multidentate ligand in metal coordination. The potential for this molecule to act as a ligand is evident from its structure, which contains a pyridine (B92270) nitrogen, an aminomethyl nitrogen, and a sulfonamide group, all of which could potentially coordinate to a metal center. However, without experimental evidence, any discussion of its denticity, preferred coordination modes, or the stability of the resulting complexes would be purely speculative.

Synthesis and Spectroscopic Characterization of Metal Complexes

No published methods for the synthesis of metal complexes with this compound could be identified. Consequently, there is no spectroscopic data (e.g., IR, NMR, UV-Vis, EPR) available for any such complexes.

Elucidation of Chelation Modes and Donor Atom Preferences (e.g., Nitrogen, Oxygen, Sulfur)

Without synthesized complexes and their spectroscopic analysis, the chelation modes and donor atom preferences of this compound remain undetermined. While the nitrogen atoms of the pyridine ring and the aminomethyl group, as well as the oxygen or nitrogen atoms of the sulfonamide group, are all potential donor sites, their actual involvement in coordination is unknown.

Analysis of Electronic Spectra (UV-Vis, EPR) and Magnetic Properties

No electronic spectra or magnetic property data for metal complexes of this compound have been reported in the scientific literature.

Crystallographic Determination of Metal Complex Structures

There are no published crystal structures of metal complexes containing this compound as a ligand. Therefore, no information on bond lengths, bond angles, coordination geometries, or intermolecular interactions can be provided.

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure in Complexes

A search of the literature did not yield any theoretical studies, such as Density Functional Theory (DFT) calculations, on the metal-ligand bonding and electronic structure of complexes with this compound.

Advanced Analytical Methodologies for Chemical Characterization and Quantification of 6 Aminomethyl Pyridine 3 Sulfonamide

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like 6-(Aminomethyl)pyridine-3-sulfonamide. A typical reversed-phase HPLC (RP-HPLC) method can be developed and validated to ensure its suitability for routine quality control.

Method development would involve a systematic investigation of critical parameters to achieve optimal separation of the target analyte from potential impurities. Key considerations include the selection of a suitable stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), pH of the mobile phase, and the column temperature. The detection wavelength is typically determined by the UV absorbance maxima of the compound.

Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its reliability. The validation process encompasses the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatograph | Agilent 1100 HPLC system or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

| Run Time | 30 minutes |

Table 2: Representative Validation Parameters for the HPLC Method

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank and placebo at the retention time of the analyte. |

| Linearity (R²) | ≥ 0.999 |

| Range | LOQ to 150% of the target concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant changes in results with small variations in method parameters. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is generally not feasible due to its low volatility and potential for thermal degradation. However, GC analysis could be applicable if the compound is derivatized to form a more volatile and thermally stable product. Derivatization reactions, such as silylation or acylation, could be explored to convert the polar functional groups (amine and sulfonamide) into less polar, more volatile derivatives. The development of such a method would require careful optimization of the derivatization reaction conditions and GC parameters.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for both quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Trace Analysis and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the trace analysis and structural confirmation of this compound and its potential impurities or degradation products. The high sensitivity and selectivity of mass spectrometry allow for the detection of compounds at very low concentrations.

In LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like sulfonamides, typically operating in the positive ion mode to generate protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of the parent ion provides information about the molecular weight of the compound.

LC-MS/MS provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to a specific molecule and can be used for its unambiguous identification. This technique is particularly useful for distinguishing between isomers and for characterizing unknown impurities.

Table 3: Exemplary LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole or Ion Trap |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| Collision Energy | Optimized for specific transitions |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantificationProduct Ion Scan for structural elucidation |

Electrochemical Methods for Redox Property Characterization (if pertinent to the compound's chemistry)

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of a compound. electrochemsci.orgmdpi.comacs.org The applicability of these methods to this compound would depend on the presence of electroactive functional groups within its structure. The aromatic pyridine (B92270) ring and the sulfonamide group could potentially undergo oxidation or reduction under specific electrochemical conditions. Such studies could provide insights into the compound's chemical reactivity and potential degradation pathways. The development of an electrochemical sensor for the quantification of this compound could also be a possibility, offering a rapid and cost-effective analytical tool. electrochemsci.org

Industrial and Process Chemistry Considerations for 6 Aminomethyl Pyridine 3 Sulfonamide Production

Development of Scalable Synthetic Routes and Process Optimization Strategies

The foundation of successful industrial production lies in the development of a synthetic route that is not only high-yielding but also safe, cost-effective, and scalable. For pyridine (B92270) sulfonamides, traditional syntheses often involve multi-step processes that may be inefficient for large-scale operations. organic-chemistry.orgacs.org Modern strategies focus on convergent, one-step methods to improve efficiency. organic-chemistry.org

Process optimization is a continuous cycle aimed at refining reaction parameters to maximize yield and purity while minimizing costs and reaction times. A Quality by Design (QbD) approach, which systematically explores variables like temperature, reagent stoichiometry, and reaction time, can lead to a highly efficient and reproducible process. tandfonline.com For instance, optimizing the vapor phase synthesis of pyridine over a catalyst involved adjusting temperature and reactant ratios to achieve a maximum yield of 55%. researchgate.net A key aspect of scalability is simplifying purification; developing processes where the product precipitates from the reaction mixture can significantly reduce downstream processing costs. researchgate.net

Key Optimization Parameters in Pyridine Sulfonamide Synthesis:

| Parameter | Objective | Rationale |

| Solvent Choice | Minimize volume, use safer alternatives | Reduces cost, waste, and safety hazards. |

| Temperature | Find lowest effective temperature | Saves energy, reduces side reactions. tandfonline.com |

| Reagent Stoichiometry | Use minimal excess of reagents | Lowers material costs and simplifies purification. tandfonline.com |

| Catalyst Selection | High activity, selectivity, and recyclability | Improves reaction rate and efficiency, reduces waste. researchgate.net |

| Reaction Time | Minimize duration without sacrificing yield | Increases reactor throughput and operational efficiency. tandfonline.com |

A scalable process for a related sulfonamide herbicide, pyroxsulam, highlights the integration of novel routes, such as a method for lithiating a pyridine intermediate, to enable large-scale production. researchgate.net

Implementation of Green Chemistry Principles in Large-Scale Production

Modern chemical manufacturing is increasingly guided by the principles of green chemistry, which aim to reduce the environmental footprint of synthetic processes. instituteofsustainabilitystudies.com For the production of 6-(Aminomethyl)pyridine-3-sulfonamide, this involves a paradigm shift from traditional methods that often use hazardous solvents and generate significant waste. tandfonline.comnih.gov

One of the most impactful green strategies is the replacement of volatile organic compounds (VOCs) with environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or even eliminating solvents altogether. sci-hub.seresearchgate.net The synthesis of sulfonamides in water using sodium carbonate as a base is a prime example of a green approach that simplifies the process, as the product can often be isolated by simple filtration after acidification. mdpi.comresearchgate.netscilit.com Another innovative technique is mechanosynthesis, a solvent-free method that uses mechanical force to initiate reactions, offering a cost-effective and environmentally friendly alternative. rsc.org

The core principles of green chemistry applicable to sulfonamide synthesis include:

Waste Prevention: Designing syntheses to minimize byproduct formation. nih.gov

Atom Economy: Maximizing the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents: Employing water or other eco-friendly solvents to reduce pollution and safety risks. sci-hub.semdpi.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. nih.gov

By integrating these principles, the large-scale production of this compound can become more sustainable and economically viable. sci-hub.se

Reaction Engineering and Reactor Design for Efficient Synthesis

Efficient reaction engineering and reactor design are crucial for translating a chemical synthesis into a successful industrial process. The choice of reactor can significantly impact reaction efficiency, safety, and scalability. While traditional batch reactors are common, continuous flow reactors are gaining prominence for the production of fine chemicals and pharmaceuticals due to their superior heat and mass transfer capabilities. chemicalprocessing.com

Continuous flow systems, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs), offer enhanced safety by minimizing the volume of hazardous materials at any given time. researchgate.net They also allow for precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. vapourtec.com For the synthesis of sulfonamides and their precursors, various advanced reactor technologies have been explored:

Flow-Through Reactors: A fully automated flow-through system has been developed for the synthesis of secondary sulfonamides, enabling high purity and good yields without the need for extensive purification. vapourtec.com

Electrochemical Microfluidic Reactors: These novel reactors use electric fields to control and accelerate chemical reactions, offering a new level of precision in synthesis. chemicalprocessing.com

Binary Reactor Systems: Automated platforms incorporating multiple reactor columns can perform complex multi-step syntheses and purifications in a continuous, efficient manner. vapourtec.com

These modern reactor designs facilitate process intensification, which aims to create dramatically smaller, more efficient, and safer manufacturing processes compared to traditional batch operations.

Impurity Profiling and Rigorous Quality Control in Chemical Manufacturing Processes

Ensuring the purity and quality of the final product is a non-negotiable aspect of chemical manufacturing, particularly for compounds used in the pharmaceutical industry. bgosoftware.com Impurity profiling—the identification, characterization, and quantification of all impurities in a drug substance—is mandated by regulatory agencies like the FDA and ICH. ajprd.comnih.gov Impurities can originate from various sources, including starting materials, intermediates, side reactions, degradation products, and residual solvents. nih.govmedwinpublishers.com

A robust quality control (QC) program is essential and begins with the inspection and testing of raw materials to prevent the introduction of substandard components into the manufacturing line. bgosoftware.comidbs.com Throughout the production process, in-process controls and final product testing are conducted to ensure the product meets all specifications. idbs.com

A variety of analytical techniques are employed for impurity profiling and quality control:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying impurities. biomedres.usresearchgate.net Gas Chromatography (GC) is also used, particularly for volatile impurities and residual solvents.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the structure of the main compound and any isolated impurities. researchgate.net

Hyphenated Techniques: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are powerful tools for identifying unknown impurities by providing both separation and structural information. nih.gov

The acceptable limits for impurities are strictly defined by regulatory guidelines, and any impurity exceeding the identification threshold must be characterized to ensure the safety and efficacy of the final product. scirp.org

Q & A

Q. What are the standard synthetic protocols for 6-(Aminomethyl)pyridine-3-sulfonamide?

The synthesis typically involves sulfonylation of the pyridine scaffold. A common method is reacting pyridine-3-sulfonyl chloride with aminomethylpyridine derivatives under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or THF. Purification is achieved via recrystallization or column chromatography . For example, describes analogous sulfonamide synthesis via nucleophilic substitution, which can be adapted by substituting methoxide with aminomethyl groups.

Q. How is the structural integrity of this compound validated?

Characterization employs:

- X-ray crystallography to confirm molecular geometry (e.g., as demonstrated for a related sulfonamide in ).

- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with the sulfonamide proton appearing as a singlet near δ 7.5–8.5 ppm.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆H₁₀ClN₃O₂S; MW 223.68) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Adjustments may require co-solvents like ethanol or pH-controlled buffers.

- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Store at −20°C in desiccated environments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) influence biological activity?

Structure-activity relationship (SAR) studies, as seen in for HCV inhibitors, highlight that:

- Electron-withdrawing groups (e.g., halogens) on the pyridine ring enhance target binding via dipole interactions.

- The aminomethyl group improves solubility and bioavailability by increasing hydrogen-bonding potential.

- Methodology : Synthesize analogs via parallel combinatorial chemistry, then screen against target enzymes (e.g., viral proteases) using fluorescence-based assays .

Q. What strategies resolve contradictions in pharmacokinetic data across species?